

Unraveling the Structure-Activity Relationship of YU142670 Analogs as OCRL/INPP5B Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **YU142670**

Cat. No.: **B15574990**

[Get Quote](#)

A comparative guide for researchers and drug development professionals on the emerging class of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole-based inhibitors targeting the inositol 5-phosphatases OCRL and INPP5B.

YU142670 has been identified as a selective inhibitor of the Lowe oculocerebrorenal syndrome protein (OCRL) and its close homolog, inositol polyphosphate-5-phosphatase B (INPP5B), enzymes pivotal in phosphoinositide signaling. Dysregulation of these enzymes is implicated in rare genetic disorders and other cellular pathologies, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of **YU142670** and its analogs, summarizing the available structure-activity relationship (SAR) data and presenting key experimental protocols to aid in the further development of this promising class of inhibitors.

Comparative Analysis of YU142670 and Analogs

YU142670 is characterized by a 3-(pyridin-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole core structure. A high-throughput screening effort identified a class of compounds based on this scaffold as selective inhibitors of OCRL and INPP5B. While extensive SAR studies on a wide range of analogs are not yet publicly available, initial findings provide valuable insights into the structural requirements for inhibitory activity.

The table below summarizes the inhibitory activity of **YU142670** and two of its analogs against OCRL and INPP5B. The data suggests that substitutions on the core scaffold can modulate potency and selectivity.

Compound ID	Core Structure	R1-Group	R2-Group	OCRL IC50 (µM)	INPP5B IC50 (µM)
YU142670	3-(pyridin-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole	H	H	0.71	1.78
YU142717	[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole	Phenyl	H	2.98	39.01
YU144805	[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole	4-Chlorophenyl	H	1.56	10.38

Data extracted from "Identification of Inhibitors of Inositol 5-Phosphatases through Multiple Screening Strategies".

Broader Biological Activity of the[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Scaffold

Derivatives of the[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold have been investigated for a variety of biological activities, highlighting the versatility of this chemical core. The following table presents a selection of analogs and their reported activities against other molecular targets. This broader context can inform future design strategies for enhancing potency and selectivity towards OCRL and INPP5B.

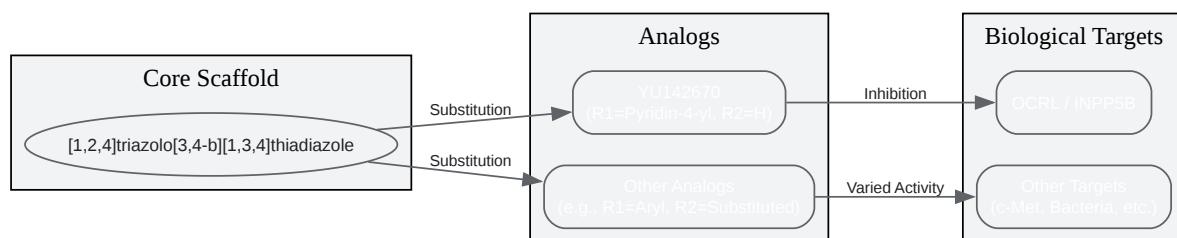
Compound	R1-Group	R2-Group	Target	Activity
Compound 7d	Substituted Phenyl	Substituted Phenyl	c-Met kinase	IC50 = 2.02 nM[5]
Series 5a-j	Pyridin-4-yl	N-(4-phenylthiazol-2-yl)benzamide derivatives	Antibacterial/Antifungal	Varied activity
Series 4a-g, 5a-e	Pyridin-4-yl	Various substituted aryls	Acetylcholinesterase	5d: IC50 = 0.77 μM[4]
Series 6a-h	Pyridin-4-yl	Various substituted aryls	Butyrylcholinesterase	4a: IC50 = 9.57 μM[4]
Series 6a-h	Various	Various	Urease	6a: IC50 = 0.87 μM[6]

Experimental Protocols

In Vitro Inositol 5-Phosphatase Activity Assay

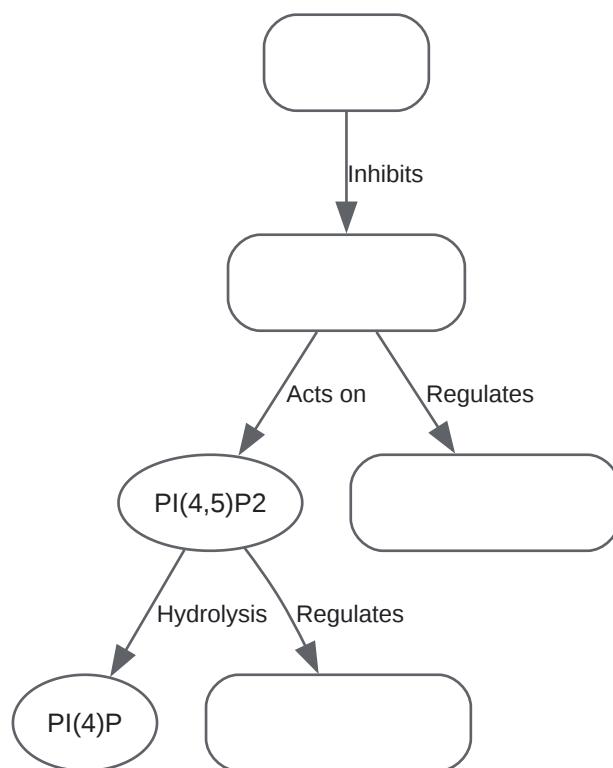
The inhibitory activity of **YU142670** and its analogs against OCRL and INPP5B was determined using a malachite green-based phosphate detection assay.

Materials:

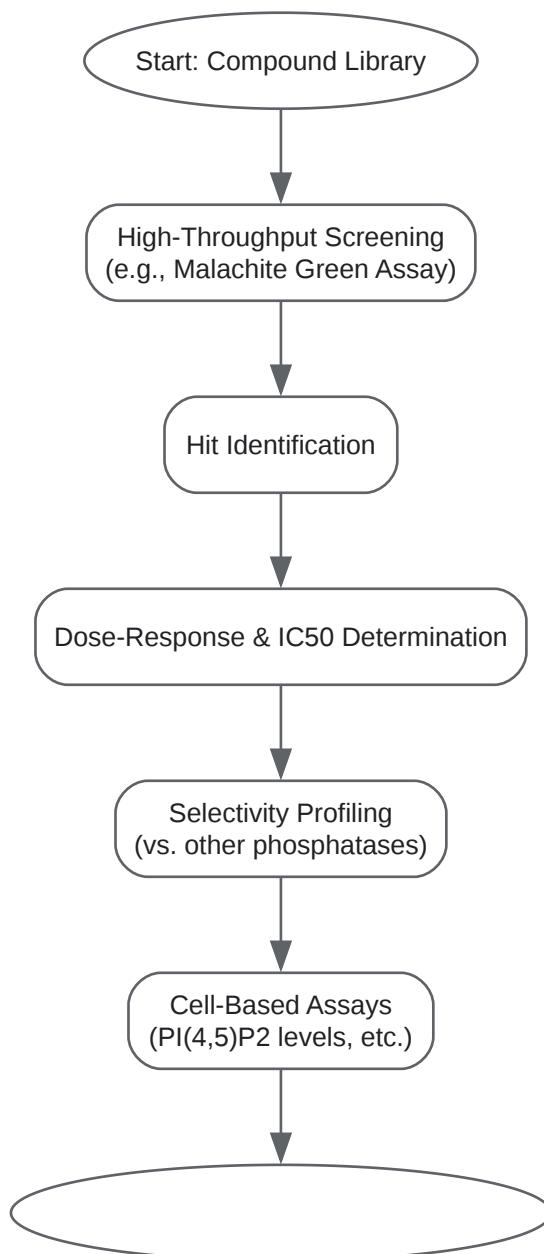

- Recombinant human OCRL and INPP5B enzymes
- DiC16 PI(4,5)P2 (substrate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT)
- Test compounds (dissolved in DMSO)
- Malachite Green reagent

Procedure:

- Enzyme and substrate solutions are prepared in assay buffer.
- Test compounds at various concentrations are pre-incubated with the enzyme in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature.
- The enzymatic reaction is initiated by the addition of the substrate, diC16 PI(4,5)P2.
- The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.
- The reaction is stopped by the addition of the Malachite Green reagent.
- The absorbance is measured at a wavelength of 620 nm to quantify the amount of free phosphate released.
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.


Visualizing the Landscape

To better understand the relationships and processes involved, the following diagrams were generated.


[Click to download full resolution via product page](#)

Caption: Structure-Activity Relationship Overview.

[Click to download full resolution via product page](#)

Caption: **YU142670** Mechanism of Action.

[Click to download full resolution via product page](#)

Caption: Drug Discovery Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. embopress.org [embopress.org]
- 2. scilit.com [scilit.com]
- 3. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and biological evaluation of some novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Structure-Activity Relationship of YU142670 Analogs as OCRL/INPP5B Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15574990#structure-activity-relationship-studies-of-yu142670-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com